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molecular formula C6H11NO4 B1591887 2-Acetamido-3-methoxypropanoic acid CAS No. 98632-99-6

2-Acetamido-3-methoxypropanoic acid

Cat. No. B1591887
M. Wt: 161.16 g/mol
InChI Key: SDNGNSKFWTZCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139513B2

Procedure details

In a vessel, equipped with a magnetic stirrer and pH controller, N-acetyl-O-methyl-D,L-serine (3 g) was dissolved in demineralized water (30 mL) and the pH was adjusted to 7.5-8.0 with 5N sodium hydroxide solution. Acylase I from Porcine Kidney (EC: 3.5.1.14) (50 mg) was added and the solution maintained at 25° C. under mild agitation overnight. The pH was adjusted to 2.7 with concentrated HCl and the aqueous solution injected onto Dowex™ 50WX4-50 ion exchange resin (50 mL) conditioned at pH 3.8. The resulting material was eluted with water at pH 2.4. The aqueous solution thereby obtained was then evaporated to dryness under vacuum to afford the title compound (1.5 g, 50%) as an off-white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resin
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:9]([OH:11])=[O:10])[CH2:6][O:7][CH3:8])(=[O:3])[CH3:2].[OH-].[Na+].Cl>O>[C:1]([NH:4][C@H:5]([CH2:6][O:7][CH3:8])[C:9]([OH:11])=[O:10])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)NC(COC)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
resin
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a vessel, equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
Acylase I from Porcine Kidney (EC: 3.5.1.14) (50 mg) was added
WASH
Type
WASH
Details
The resulting material was eluted with water at pH 2.4
CUSTOM
Type
CUSTOM
Details
The aqueous solution thereby obtained
CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N[C@@H](C(=O)O)COC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09139513B2

Procedure details

In a vessel, equipped with a magnetic stirrer and pH controller, N-acetyl-O-methyl-D,L-serine (3 g) was dissolved in demineralized water (30 mL) and the pH was adjusted to 7.5-8.0 with 5N sodium hydroxide solution. Acylase I from Porcine Kidney (EC: 3.5.1.14) (50 mg) was added and the solution maintained at 25° C. under mild agitation overnight. The pH was adjusted to 2.7 with concentrated HCl and the aqueous solution injected onto Dowex™ 50WX4-50 ion exchange resin (50 mL) conditioned at pH 3.8. The resulting material was eluted with water at pH 2.4. The aqueous solution thereby obtained was then evaporated to dryness under vacuum to afford the title compound (1.5 g, 50%) as an off-white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resin
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:9]([OH:11])=[O:10])[CH2:6][O:7][CH3:8])(=[O:3])[CH3:2].[OH-].[Na+].Cl>O>[C:1]([NH:4][C@H:5]([CH2:6][O:7][CH3:8])[C:9]([OH:11])=[O:10])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)NC(COC)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
resin
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a vessel, equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
Acylase I from Porcine Kidney (EC: 3.5.1.14) (50 mg) was added
WASH
Type
WASH
Details
The resulting material was eluted with water at pH 2.4
CUSTOM
Type
CUSTOM
Details
The aqueous solution thereby obtained
CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N[C@@H](C(=O)O)COC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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